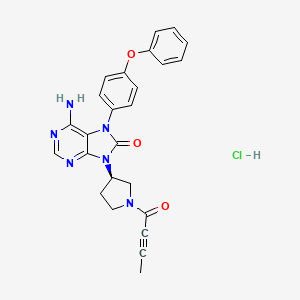
Tirabrutinib hydrochloride
Descripción general
Descripción
Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .
Chemical Reactions Analysis
Tirabrutinib’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system . In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib demonstrated a highly selective kinase profile .Aplicaciones Científicas De Investigación
Treatment of Hematological Malignancies
Tirabrutinib is a highly selective Bruton’s tyrosine kinase (BTK) inhibitor used to treat hematological malignancies . It has been shown to inhibit the growth of TMD8 and U-2932 cells, which are associated with these malignancies .
Anti-Tumor Mechanism
Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) . It has demonstrated a dose-dependent anti-tumor effect in the TMD8 subcutaneous xenograft model .
3. Treatment of Recurrent or Refractory Primary Central Nervous System Lymphoma In March 2020, oral tirabrutinib was approved in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . It has shown promising results in clinical trials .
Treatment of Autoimmune Disorders
Tirabrutinib is being developed for the treatment of autoimmune disorders . It irreversibly and covalently binds to BTK in B cells and inhibits aberrant B-cell receptor signaling in B cell-related cancers and autoimmune diseases .
5. Treatment of Waldenström’s Macroglobulinemia and Lymphoplasmacytic Lymphoma Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma .
6. Treatment of Chronic Lymphocytic Leukaemia, B cell Lymphoma, Sjogren’s Syndrome, Pemphigus and Rheumatoid Arthritis Clinical development is underway in the USA, Europe and Japan for these conditions .
7. Inhibition of B Cell Proliferation and Activation Tirabrutinib inhibits B cell proliferation and activation in vitro and reduces tumor growth in a TMD8 mouse xenograft model .
Selective Kinase Profile
In vitro kinase assays have shown that, compared with ibrutinib, tirabrutinib and other second-generation BTK inhibitors demonstrated a highly selective kinase profile .
Mecanismo De Acción
Target of Action
Tirabrutinib hydrochloride, also known as ONO-4059 Hydrochloride, is a highly selective inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a member of the Tec family of non-receptor protein tyrosine kinases, which is highly expressed in hematopoietic cells . It plays a pivotal role in abnormal B-cell receptor signaling to regulate cell proliferation and survival .
Mode of Action
Tirabrutinib selectively and covalently binds to the cysteine-481 residue of BTK . This binding inhibits the aberrant B-cell receptor signaling in B cell-related cancers and autoimmune diseases . Tirabrutinib is a second-generation BTK inhibitor, demonstrating a highly selective kinase profile compared to first-generation BTK inhibitors .
Biochemical Pathways
Tirabrutinib’s action on BTK affects multiple downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways . Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .
Result of Action
Tirabrutinib’s action results in the inhibition of cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, tirabrutinib showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the tirabrutinib groups .
Safety and Hazards
In a Phase I/II study, common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) . It is also advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Direcciones Futuras
Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma . Clinical development is underway in the USA, Europe, and Japan for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis . The combination of Tirabrutinib with other BCR inhibitors is being studied prospectively .
Propiedades
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDCIJFACDXSG-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tirabrutinib hydrochloride | |
CAS RN |
1439901-97-9 | |
| Record name | Tirabrutinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirabrutinib Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Tirabrutinib hydrochloride a promising drug for B-cell malignancies?
A1: Tirabrutinib hydrochloride is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) [, ]. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By irreversibly binding to BTK, Tirabrutinib hydrochloride effectively blocks BCR signaling, leading to the death of malignant B cells []. This targeted action makes it a promising therapeutic option for various B-cell malignancies.
Q2: How does the irreversible binding of Tirabrutinib hydrochloride to BTK provide an advantage over reversible inhibitors?
A2: The irreversible binding of Tirabrutinib hydrochloride to BTK offers a more sustained inhibition of the kinase activity compared to reversible inhibitors. This sustained inhibition can lead to more prolonged therapeutic effects and potentially overcome resistance mechanisms that may develop with reversible inhibitors.
Q3: What are the current clinical applications of Tirabrutinib hydrochloride?
A3: Tirabrutinib hydrochloride has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma []. This approval highlights its potential as a valuable therapeutic option for patients with these challenging hematological malignancies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



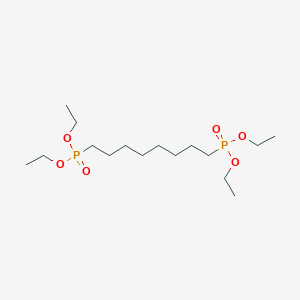

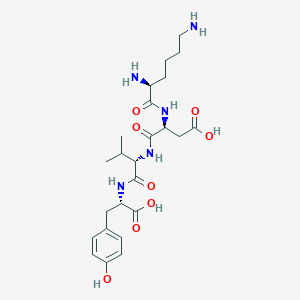
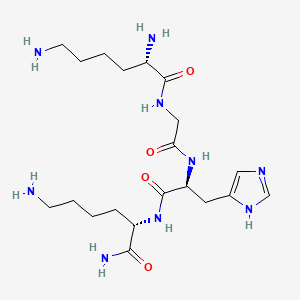
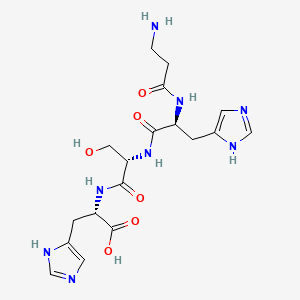
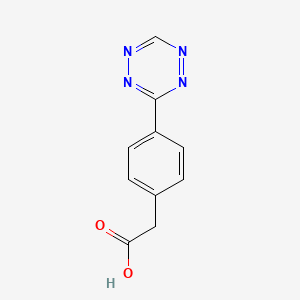


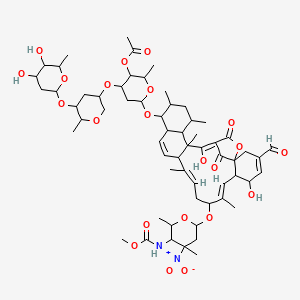

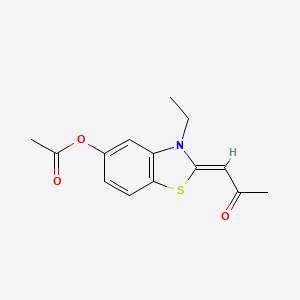

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)